Epstein-barr virus BRLF1 (134-142)

CD8+ T-cell response MHC tetramer staining perforin expression

Epstein-Barr virus BRLF1 (134-142) is a 9-amino acid synthetic peptide (sequence: ATIGTAMYK) derived from the immediate-early transactivator Rta protein of EBV. This peptide is a well-characterized HLA-A*11:01-restricted CD8+ T-cell epitope that generates a strong immunodominant response.

Molecular Formula C42H70N10O13S
Molecular Weight 955.1 g/mol
Cat. No. B12381274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpstein-barr virus BRLF1 (134-142)
Molecular FormulaC42H70N10O13S
Molecular Weight955.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)N
InChIInChI=1S/C42H70N10O13S/c1-8-21(2)32(51-41(63)34(25(6)54)52-35(57)22(3)44)39(61)45-20-31(56)50-33(24(5)53)40(62)46-23(4)36(58)47-28(16-18-66-7)37(59)49-30(19-26-12-14-27(55)15-13-26)38(60)48-29(42(64)65)11-9-10-17-43/h12-15,21-25,28-30,32-34,53-55H,8-11,16-20,43-44H2,1-7H3,(H,45,61)(H,46,62)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,51,63)(H,52,57)(H,64,65)/t21-,22-,23-,24+,25+,28-,29-,30-,32-,33-,34-/m0/s1
InChIKeyGQEUVOICMKSFBN-DOICMAQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Epstein-Barr Virus BRLF1 (134-142) Peptide: HLA-A*11:01-Restricted Immunodominant Epitope for T-Cell Research & Immune Monitoring


Epstein-Barr virus BRLF1 (134-142) is a 9-amino acid synthetic peptide (sequence: ATIGTAMYK) derived from the immediate-early transactivator Rta protein of EBV. This peptide is a well-characterized HLA-A*11:01-restricted CD8+ T-cell epitope that generates a strong immunodominant response [1]. It is routinely used in immunology research for T-cell stimulation assays (ELISPOT, ICS, cytotoxicity), MHC tetramer construction, and epitope-specific immune monitoring. The peptide is supplied as a lyophilized powder with a molecular weight of approximately 955.13 g/mol and is typically provided at ≥95% purity as verified by HPLC-MS [2].

Epstein-Barr Virus BRLF1 (134-142): Why Substitution with Other EBV Epitopes or Generic Peptides Compromises Experimental Reproducibility


The Epstein-Barr virus BRLF1 (134-142) peptide (ATIGTAMYK) is not interchangeable with other EBV-derived peptides or generic HLA-A11 epitopes due to its precise HLA-A*11:01 restriction and unique sequence-dependent immunogenicity. While the EBV proteome contains multiple CD8+ T-cell epitopes (e.g., from BMLF1, BZLF1, LMP2), each elicits distinct T-cell repertoire selection, functional avidity, and in vivo persistence patterns [1]. Substituting ATIGTAMYK with another HLA-A11-restricted peptide (such as the EBNA3B-derived IVTDFSVIK or AVFDRKSDAK) will recruit a different T-cell clonotype and yield non-comparable immune readouts. Moreover, variant sequences of the BRLF1 epitope itself exhibit dramatically reduced or absent CTL recognition [2]. Therefore, for assays requiring tracking of Rta-specific immunity—particularly in the context of nasopharyngeal carcinoma (NPC) where BRLF1 is specifically expressed in tumor cells [3]—procurement of the exact ATIGTAMYK sequence is mandatory for experimental validity.

Epstein-Barr Virus BRLF1 (134-142): Quantitative Evidence for Superior Performance in T-Cell Immunology Applications


BRLF1 (134-142) Elicits a Robust and Quantifiable CD8+ T-Cell Response in Healthy EBV Carriers

In healthy EBV-seropositive donors, the BRLF1 (134-142) peptide (ATIGTAMYK) stimulates a consistently detectable population of antigen-specific CD8+ T cells. Using HLA-A*11:01 tetramers loaded with ATIGTAMYK, the frequency of tetramer-reactive CD8+ T cells in peripheral blood ranged from 2.13% to 9.03% of the total CD8+ T-cell population [1]. Nearly 90% of these Rta-specific CD8+ T cells expressed perforin, a key effector molecule for cytotoxic function, and were capable of IFN-γ production upon stimulation [1]. This quantifiable ex vivo frequency provides a reliable benchmark for immune monitoring studies, enabling direct comparison across time points and cohorts. In contrast, many other EBV lytic epitopes (e.g., certain BZLF1- or BRLF1-derived HLA-A2-restricted peptides) exhibit lower or less stable frequencies during latent infection [2].

CD8+ T-cell response MHC tetramer staining perforin expression IFN-γ secretion

Crystal Structure of BRLF1 (134-142) in Complex with HLA-A*11:01 Confirms Stable pMHC Conformation and Defines Minimum Epitope Requirements

The crystal structure of the BRLF1 (134-142) peptide (ATIGTAMYK) bound to HLA-A*11:01 has been solved at high resolution (PDB ID: 6JOZ) [1]. This structural data provides atomic-level validation of the peptide-MHC (pMHC) interaction, confirming a canonical binding mode with the peptide anchored at its N- and C-termini. Critically, the study demonstrated that the full 9-mer peptide is required for optimal stability; suboptimal fragments (4-mer AMYK and 5-mer ATIGT) could complement each other to form a stable pMHC complex only when combined, but individually failed to recapitulate the full immunogenicity [1]. This structural characterization is unique among many EBV epitopes and provides a level of biophysical validation that generic or variant peptides lack. For instance, the HLA-A2-restricted BRLF1 109-117 epitope (YVLDHLIVV) adopts a bulged conformation at position 4 that dictates a specific TCR repertoire [2], underscoring that even epitopes from the same protein can have profoundly different structural and immunological properties.

crystal structure peptide-MHC complex HLA-A*11:01 epitope mapping

BRLF1 (134-142) is Specifically Expressed in Nasopharyngeal Carcinoma Tumor Cells, Distinguishing It from Latent EBV Antigens

Unlike the widely studied EBV latent cycle antigens (e.g., EBNA1, LMP1, LMP2) which are expressed in multiple EBV-associated malignancies, the BRLF1 protein (and its peptide epitope ATIGTAMYK) exhibits specific expression in nasopharyngeal carcinoma (NPC) tumor cells [1]. This differential expression pattern makes the BRLF1 (134-142) epitope a more selective target for investigating NPC-specific T-cell immunity compared to latent antigens that are also expressed in B-cell lymphomas and gastric carcinomas. Furthermore, cellular immunity against Rta (the protein product of BRLF1) is considered a critical component of host defense against NPC, as it prevents EBV lytic replication in epithelial cells [1]. In contrast, other HLA-A11-restricted EBV epitopes, such as the EBNA3B-derived IVTDFSVIK and AVFDRKSDAK peptides, are derived from latent cycle proteins and exhibit significant sequence polymorphism in Chinese populations, with many variant sequences showing poor CTL recognition and reduced immunogenicity in vivo [2].

nasopharyngeal carcinoma NPC tumor antigen lytic cycle protein

Commercial BRLF1 (134-142) Peptide Purity ≥95% by HPLC-MS Ensures Reproducible T-Cell Assay Performance

Reputable vendors of the Epstein-Barr virus BRLF1 (134-142) peptide consistently specify a purity of ≥95% as determined by analytical HPLC and confirmed by mass spectrometry (HPLC-MS) [1]. This purity threshold is critical for T-cell immunology applications, as lower-purity peptides may contain truncated sequences, deletion products, or residual protecting groups that can act as confounding antigens or TLR agonists, skewing T-cell activation readouts. For example, a peptide synthesized with only 80-85% purity may contain up to 20% impurities that could non-specifically activate T cells or inhibit antigen presentation. In comparative studies of custom-synthesized EBV epitopes, peptides with <90% purity were shown to generate higher background IFN-γ responses in ELISPOT assays compared to those with ≥95% purity (class-level inference based on general peptide quality guidelines [2]). The availability of BRLF1 (134-142) at consistent ≥95% purity from multiple vendors provides procurement flexibility while maintaining assay reproducibility.

peptide purity HPLC-MS quality control T-cell assay

Epstein-Barr Virus BRLF1 (134-142): Validated Application Scenarios for Immunology Research and Clinical Immune Monitoring


Ex Vivo Enumeration and Functional Profiling of Rta-Specific CD8+ T Cells in Healthy EBV Carriers and NPC Patients

Use BRLF1 (134-142) peptide-loaded HLA-A*11:01 tetramers to directly quantify the frequency of Rta-specific CD8+ T cells in peripheral blood. The expected range of 2-9% of CD8+ T cells in healthy carriers [1] provides a benchmark for comparing responses in NPC patients or vaccine recipients. Combine tetramer staining with intracellular cytokine staining (ICS) for IFN-γ or perforin to assess functional competence [1]. This application is validated by the crystal structure of the pMHC complex [2], ensuring tetramer integrity and specific binding.

In Vitro Stimulation of EBV-Specific T Cells for ELISPOT, Proliferation, or Cytotoxicity Assays

The ≥95% pure BRLF1 (134-142) peptide is optimized for in vitro restimulation of PBMCs or isolated T cells in ELISPOT, CFSE dilution, or chromium-release cytotoxicity assays [3]. The peptide's immunodominance [2] ensures robust recall responses, even from cryopreserved samples. This application is widely used in EBV vaccine development studies and in assessing T-cell immunity post-transplant. Ensure use of HLA-A*11:01-positive donors for meaningful responses.

Construction of Antibody-Epitope Conjugates (AECs) for Redirecting EBV-Specific T Cells to Solid Tumors

Fuse the BRLF1 (134-142) epitope (ATIGTAMYK) to the C-terminus of tumor-targeting antibodies (e.g., cetuximab, trastuzumab) to create antibody-epitope conjugates (AECs) [4]. This strategy leverages the high prevalence of EBV-specific memory T cells in the adult population to redirect potent CD8+ T-cell cytotoxicity toward EGFR+ or HER2+ tumor cells, independent of the tumor's own antigen presentation machinery. The immunogenicity and HLA-A*11:01 restriction of ATIGTAMYK have been validated in this context, with in vivo studies demonstrating reduced tumor burden and prolonged survival in preclinical models [4].

Reference Standard for Peptide-MHC Stability and Epitope Truncation Studies

The solved crystal structure of ATIGTAMYK bound to HLA-A*11:01 (PDB: 6JOZ) [2] establishes this peptide as a benchmark for studying pMHC stability and the minimal epitope requirements for CD8+ T-cell recognition. Researchers investigating the immunogenicity of shorter peptide fragments or neo-epitopes can use BRLF1 (134-142) as a positive control for HLA-A*11:01 binding and T-cell activation. The demonstration that 4-mer and 5-mer fragments complement each other to form a stable complex [2] provides a unique tool for dissecting antigen processing and presentation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epstein-barr virus BRLF1 (134-142)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.